ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate
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Overview
Description
Ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate is a synthetic organic compound characterized by its complex structure, which includes an ethyl carbamate group, a methoxyphenyl ring, and a dibenzylglycyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps:
Formation of the Dibenzylglycyl Intermediate: This step involves the reaction of glycine with benzyl chloride in the presence of a base such as sodium hydroxide to form N,N-dibenzylglycine.
Coupling with 4-Amino-2-methoxyphenol: The N,N-dibenzylglycine is then coupled with 4-amino-2-methoxyphenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Carbamoylation: The final step involves the reaction of the intermediate amide with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate can serve as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of analogs for testing in biological assays to determine its efficacy and safety as a therapeutic agent.
Medicine
In medicinal chemistry, this compound may be explored for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets, making it a valuable lead compound in drug discovery.
Industry
In the pharmaceutical industry, this compound could be used in the production of active pharmaceutical ingredients (APIs) or as an intermediate in the synthesis of complex drugs.
Mechanism of Action
The mechanism by which ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate exerts its effects would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl {4-[(N,N-dibenzylglycyl)amino]-2-hydroxyphenyl}carbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl {4-[(N,N-dibenzylglycyl)amino]-2-chlorophenyl}carbamate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl {4-[(N,N-dibenzylglycyl)amino]-2-methoxyphenyl}carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl N-[4-[[2-(dibenzylamino)acetyl]amino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C26H29N3O4/c1-3-33-26(31)28-23-15-14-22(16-24(23)32-2)27-25(30)19-29(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-19H2,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
GZYWNKRXPQCTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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